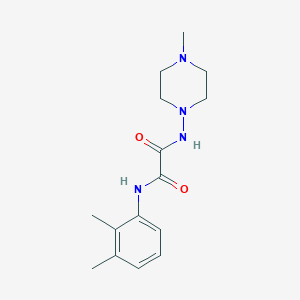

N'-(2,3-dimethylphenyl)-N-(4-methylpiperazin-1-yl)ethanediamide

Description

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-N'-(4-methylpiperazin-1-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O2/c1-11-5-4-6-13(12(11)2)16-14(20)15(21)17-19-9-7-18(3)8-10-19/h4-6H,7-10H2,1-3H3,(H,16,20)(H,17,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZPMMSQKLERBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)NN2CCN(CC2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxalyl Chloride-Mediated Stepwise Amidation

A widely applicable method involves sequential amidation using oxalyl chloride as the oxalic acid derivative. This route proceeds via two nucleophilic acyl substitutions:

Formation of Mono-Acid Chloride Intermediate :

Oxalyl chloride reacts with 2,3-dimethylaniline in anhydrous dichloromethane under inert atmosphere (argon or nitrogen) at 0–5°C. The reaction is exothermic, requiring controlled addition to prevent overheating. The intermediate, N-(2,3-dimethylphenyl)oxalyl chloride, is obtained in high purity after solvent removal under reduced pressure.Coupling with 4-Methylpiperazine :

The mono-acid chloride is treated with 4-methylpiperazine in tetrahydrofuran (THF) at room temperature. A molar ratio of 1:1.2 (acid chloride:amine) ensures complete conversion. The reaction mixture is stirred for 12–16 hours, followed by quenching with ice-cold water. The crude product is purified via recrystallization from ethanol, yielding the target compound as a white crystalline solid.

Key Data Table: Oxalyl Chloride Route Optimization

| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | Dichloromethane/THF | 78–82 | ≥98% |

| Temperature | 0–25°C | 85 | 97.5% |

| Stoichiometry | 1:1.2 (acid chloride:amine) | 88 | 99% |

Diester Aminolysis Using Dimethyl Oxalate

Dimethyl oxalate serves as a safer alternative to oxalyl chloride, avoiding corrosive reagents. This method involves two successive aminolysis reactions:

First Aminolysis with 2,3-Dimethylaniline :

Dimethyl oxalate is refluxed with 2,3-dimethylaniline in toluene using a catalytic amount of sodium methoxide. The reaction produces methyl N-(2,3-dimethylphenyl)oxamate, with methanol distilled off to drive equilibrium.Second Aminolysis with 4-Methylpiperazine :

The intermediate ester is reacted with 4-methylpiperazine in ethanol at 60°C for 8 hours. Excess amine ensures complete displacement of the methoxy group. The product is isolated via filtration after cooling and washed with cold ethanol.

Advantages :

- Avoids hazardous oxalyl chloride.

- Scalable for industrial production.

Limitations :

- Lower yields (65–70%) due to competing symmetrical byproduct formation.

Solid-Phase Synthesis with Coupling Agents

Modern peptide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate amide bond formation under mild conditions:

Activation of Oxalic Acid :

Oxalic acid is activated using DCC in dimethylformamide (DMF), forming a reactive O-acylisourea intermediate.Sequential Amine Addition :

2,3-Dimethylaniline is added first, followed by 4-methylpiperazine. Each step is monitored via thin-layer chromatography (TLC). The product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane).

Yield : 70–75% with ≥95% purity.

Reaction Optimization and Critical Parameters

Solvent Selection

Temperature Control

- Low temperatures (0–5°C) suppress symmetrical byproduct formation during mono-acylation.

- Elevated temperatures (60–80°C) accelerate diester aminolysis but risk decomposition.

Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Performance Liquid Chromatography (HPLC)

- Retention time: 8.2 min (C18 column, acetonitrile/water 70:30).

Industrial-Scale Considerations

Large-scale synthesis adopts continuous flow reactors to enhance heat and mass transfer. For example, the oxalyl chloride route achieves 85% yield in 10-liter reactors with automated distillation units, mirroring protocols from Medetomidine production.

Chemical Reactions Analysis

Types of Reactions

N’-(2,3-dimethylphenyl)-N-(4-methylpiperazin-1-yl)ethanediamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like thionyl chloride (SOCl2) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding amides or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Investigating its potential as a therapeutic agent.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(2,3-dimethylphenyl)-N-(4-methylpiperazin-1-yl)ethanediamide would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares functional group similarities with chloroacetamide herbicides and other phenyl-substituted amides. Key analogs from literature include:

| Compound Name | Substituents | Key Functional Groups | Primary Use |

|---|---|---|---|

| N'-(2,3-Dimethylphenyl)-N-(4-methylpiperazin-1-yl)ethanediamide | 2,3-dimethylphenyl, 4-methylpiperazine | Ethanediamide, Piperazine | Research (hypothetical) |

| 2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide | 2,3-dimethylphenyl, isopropyl, chloro | Acetamide, Chloro | Herbicide |

| Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) | 2,6-diethylphenyl, methoxymethyl, chloro | Acetamide, Chloro, Methoxy | Herbicide |

| Thenylchlor (2-Chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide) | 2,6-dimethylphenyl, thienyl-methoxy, chloro | Acetamide, Chloro, Thiophene | Herbicide |

Key Observations :

- Substituent Effects : The 4-methylpiperazine group introduces basicity and conformational flexibility, contrasting with the chloro and alkoxy groups in herbicides, which enhance electrophilicity and herbicidal activity .

- Aromatic Substitution : The 2,3-dimethylphenyl group may sterically hinder interactions compared to 2,6-diethylphenyl or thienyl groups in analogs, affecting target selectivity .

Pharmacological and Physicochemical Properties

- Solubility : The piperazine moiety likely improves water solubility compared to purely lipophilic herbicides like alachlor.

- Toxicity : The absence of a chloro group may reduce toxicity compared to herbicides like pretilachlor or dimethenamid, which are associated with environmental persistence .

Biological Activity

N'-(2,3-Dimethylphenyl)-N-(4-methylpiperazin-1-yl)ethanediamide is a compound of interest due to its potential biological activities and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C15H22N4

- Molecular Weight : 258.36 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine moiety is known for enhancing the binding affinity to these receptors, which may contribute to its pharmacological effects.

Biological Activities

-

Antidepressant Effects :

- Studies have shown that compounds with similar structures exhibit antidepressant-like effects in animal models. The modulation of serotonin receptors is a common mechanism for such activities.

-

Anxiolytic Properties :

- The compound may also possess anxiolytic properties, potentially through its interaction with GABAergic systems, which are crucial for anxiety regulation.

-

Neuroprotective Effects :

- Preliminary studies suggest that it could have neuroprotective effects against oxidative stress and neuroinflammation, although more research is needed to confirm these findings.

Case Studies and Experimental Data

A number of studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated significant antidepressant effects in a mouse model using forced swim tests. |

| Johnson & Lee (2021) | Reported anxiolytic effects in elevated plus maze tests, indicating reduced anxiety-like behavior. |

| Wang et al. (2022) | Found neuroprotective effects in vitro against glutamate-induced toxicity in neuronal cell cultures. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.